Superior Target Engagement Affinity (Ki) Relative to a Chlorinated Benzamide Analog in the Same E. coli Sliding Clamp FP Assay
In a fluorescence polarization (FP) assay measuring compound displacement of an N-fluorescein (FAM)-QLDLF-OH tracer peptide from recombinant Escherichia coli DNA sliding clamp protein (β-clamp), N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide exhibited a binding affinity Ki of 74,000 nM, which is approximately 3.3-fold more potent than the chlorinated benzamide analog CHEMBL3577269 (BDBM50096637, molecular formula C13H12ClNO2) that yielded a Ki of 246,000 nM under identical assay conditions [1]. Both compounds were curated within the same ChEMBL deposition (CHEMBL3579723 assay set) from the University of Wollongong screening campaign, enabling a direct head-to-head comparison [2].
| Evidence Dimension | Binding affinity (Ki) to E. coli DNA sliding clamp (β-clamp/DnaN) |
|---|---|
| Target Compound Data | Ki = 74,000 nM (74 μM) |
| Comparator Or Baseline | CHEMBL3577269 (BDBM50096637, C13H12ClNO2 chlorobenzamide analog): Ki = 246,000 nM (246 μM) |
| Quantified Difference | 3.3-fold lower Ki (greater affinity); ΔKi = 172,000 nM |
| Conditions | Fluorescence polarization assay using N-fluorescein (FAM)-QLDLF-OH tracer, recombinant Escherichia coli (strain K12) DNA sliding clamp protein |
Why This Matters
A >3-fold improvement in target engagement affinity within a shared chemotype series validates the 2,6-difluoro-bifuran scaffold as a meaningfully differentiated starting point for hit-to-lead optimization over simpler halogenated benzamides.
- [1] BindingDB PrimarySearch_ki. BDBM50096638 (CHEMBL3577268) Ki: 7.40E+4 nM vs. BDBM50096637 (CHEMBL3577269) Ki: 2.46E+5 nM. Assay ChEMBL_1495912 (CHEMBL3579723). Curated by University of Wollongong and ChEMBL. View Source
- [2] BindingDB Assay Summary for ChEMBL_1495912 (CHEMBL3579723). Inhibition of Escherichia coli DNA sliding clamp protein using N-fluorescein (FAM)-QLDLF-OH tracer by fluorescence polarization assay. View Source
